molecular formula C30H33NO3 B11043519 (2E)-3-(3,4-dimethoxyphenyl)-1-(2,2,4,7-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one

(2E)-3-(3,4-dimethoxyphenyl)-1-(2,2,4,7-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one

Cat. No.: B11043519
M. Wt: 455.6 g/mol
InChI Key: JJAVOYMRVQXWBJ-SAPNQHFASA-N
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Description

(2E)-3-(3,4-dimethoxyphenyl)-1-(2,2,4,7-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a quinoline moiety and a dimethoxyphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3,4-dimethoxyphenyl)-1-(2,2,4,7-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and a ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions often include refluxing in ethanol or methanol to facilitate the formation of the chalcone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chalcone into dihydrochalcones or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce dihydrochalcones.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a starting material for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

Biologically, chalcones and their derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities. This compound may exhibit similar properties, making it a subject of interest in medicinal chemistry research.

Medicine

In medicine, the compound’s potential therapeutic effects can be explored for the development of new drugs. Its ability to interact with biological targets such as enzymes and receptors can be studied for various medical applications.

Industry

Industrially, the compound can be used in the production of dyes, pigments, and other specialty chemicals. Its chemical stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-1-(2,2,4,7-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes, receptors, and DNA. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(3,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one: A simpler chalcone with similar biological activities.

    (2E)-3-(4-methoxyphenyl)-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one: A structurally related compound with variations in the substituents.

Uniqueness

The uniqueness of (2E)-3-(3,4-dimethoxyphenyl)-1-(2,2,4,7-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one lies in its specific combination of functional groups and structural features. The presence of the quinoline moiety and the dimethoxyphenyl group imparts distinct chemical and biological properties that differentiate it from other chalcones.

Properties

Molecular Formula

C30H33NO3

Molecular Weight

455.6 g/mol

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-1-(2,2,4,7-tetramethyl-4-phenyl-3H-quinolin-1-yl)prop-2-en-1-one

InChI

InChI=1S/C30H33NO3/c1-21-12-15-24-25(18-21)31(29(2,3)20-30(24,4)23-10-8-7-9-11-23)28(32)17-14-22-13-16-26(33-5)27(19-22)34-6/h7-19H,20H2,1-6H3/b17-14+

InChI Key

JJAVOYMRVQXWBJ-SAPNQHFASA-N

Isomeric SMILES

CC1=CC2=C(C=C1)C(CC(N2C(=O)/C=C/C3=CC(=C(C=C3)OC)OC)(C)C)(C)C4=CC=CC=C4

Canonical SMILES

CC1=CC2=C(C=C1)C(CC(N2C(=O)C=CC3=CC(=C(C=C3)OC)OC)(C)C)(C)C4=CC=CC=C4

Origin of Product

United States

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